Trioctyl(sulfanylidene)-lambda~5~-arsane

Description

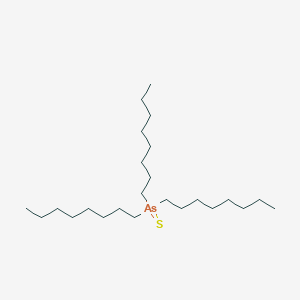

Trioctyl(sulfanylidene)-λ⁵-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (λ⁵-arsane) substituted with three octyl groups and a sulfanylidene (S=) moiety. The λ⁵ designation indicates the use of the lambda convention to denote arsenic’s bonding number of five . Structurally, it belongs to the class of arsoranes (AsH₅ derivatives), where arsenic adopts a higher coordination state compared to trivalent arsanes (AsH₃ derivatives) . The sulfanylidene group contributes to its electronic and steric properties, making it distinct from simpler alkyl or aryl arsanes.

Properties

CAS No. |

62203-83-2 |

|---|---|

Molecular Formula |

C24H51AsS |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

trioctyl(sulfanylidene)-λ5-arsane |

InChI |

InChI=1S/C24H51AsS/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |

InChI Key |

QWGVPLWJZXDAII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[As](=S)(CCCCCCCC)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioctyl(sulfanylidene)-lambda~5~-arsane can be synthesized through the reaction of trioctylphosphine with sulfur. The reaction typically involves the following steps:

Reactants: Trioctylphosphine and elemental sulfur.

Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to a temperature of around 100-150°C to facilitate the reaction.

Product Isolation: The resulting product, trioctylphosphine sulfide, is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Reactants: Large quantities of trioctylphosphine and sulfur.

Controlled Environment: The reaction is conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Purification: Industrial purification methods may include continuous distillation and advanced filtration techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Trioctyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfide group back to the corresponding phosphine.

Substitution: The sulfur atom can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides or amines can be used under mild conditions to achieve substitution reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Trioctylphosphine.

Substitution Products: Various organophosphorus compounds depending on the nucleophile used.

Scientific Research Applications

Trioctyl(sulfanylidene)-lambda~5~-arsane has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological sulfur-containing compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of polymers, agrochemicals, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which trioctyl(sulfanylidene)-lambda~5~-arsane exerts its effects involves the interaction of the sulfur atom with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical transformations. The pathways involved include:

Nucleophilic Substitution: The sulfur atom attacks electrophilic centers, leading to the formation of new bonds.

Redox Reactions: The compound can donate or accept electrons, facilitating oxidation or reduction processes.

Comparison with Similar Compounds

Structural and Functional Analogues

a. Tris(biphenyl-4-yl)arsane (C₃₆H₃₀As)

- Structure : A trivalent arsane (λ³-arsane) with three biphenyl groups.

- Synthesis : Prepared via aryl substitution reactions, used in osmium/ruthenium cluster synthesis .

- Key Differences : Lacks the sulfanylidene group and pentavalent arsenic center, limiting redox versatility compared to λ⁵-arsanes.

b. Trimethylarsane oxide (C₃H₉AsO)

- Structure : A λ⁵-arsane derivative with three methyl groups and an oxygen atom.

- Applications : Listed in industrial safety standards due to toxicity concerns .

- Comparison : The sulfanylidene group in trioctyl(sulfanylidene)-λ⁵-arsane may offer different ligand properties and reactivity compared to the oxide group.

c. Dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane

- Structure: Hybrid organoarsenic-organoleptic compound with lead and arsenic centers.

- Relevance : Highlights the versatility of sulfanylidene-λ⁵-arsanes in forming complex metalloid frameworks .

- Toxicity : Likely higher due to lead content, whereas trioctyl(sulfanylidene)-λ⁵-arsane may exhibit lower environmental persistence.

Physicochemical Properties

Toxicity and Environmental Impact

- Trioctyl(sulfanylidene)-λ⁵-arsane: Limited data, but octyl groups may reduce volatility and bioavailability compared to methyl analogues .

- Tris(tert-butyldimethylsilyloxy)arsane: No reported bioactivity, suggesting lower acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.